

Navigating the NMR Landscape of Protected Ornithine: A Comparative Guide

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Compound of Interest

Compound Name: *Boc-orn(boc)-OH*

Cat. No.: *B558250*

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For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in peptide synthesis and drug discovery. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for orthogonally protected ornithine derivatives, offering a valuable resource for structural verification and quality control.

While the primary focus of this guide was the NMR characterization of $N\alpha,N\delta$ -di-Boc-L-ornithine (**Boc-Orn(Boc)-OH**), an extensive search of available scientific literature and spectral databases did not yield a complete, assigned ^1H and ^{13}C NMR dataset for this specific compound. However, detailed NMR data for alternative, commonly used orthogonally protected ornithine derivatives, namely Fmoc-Orn(Boc)-OH and Z-Orn(Boc)-OH, are available and presented here for a comprehensive comparison.

Performance Comparison: NMR Data of Protected Ornithine Derivatives

The choice of protecting group strategy for ornithine significantly influences its chemical properties and, consequently, its NMR signature. The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for Fmoc-Orn(Boc)-OH and Z-Orn(Boc)-OH. These values, typically recorded in deuterated chloroform (CDCl_3) or methanol- d_4 (CD_3OD), provide a fingerprint for each molecule, allowing for unambiguous identification and assessment of purity.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm) for Protected Ornithine Derivatives

Proton Assignment	Fmoc-Orn(Boc)-OH (in CDCl ₃)	Z-Orn(Boc)-OH (in CDCl ₃)
α-CH	~4.4	~4.3
β-CH ₂	~1.9	~1.8
γ-CH ₂	~1.6	~1.5
δ-CH ₂	~3.1	~3.2
Boc (C(CH ₃) ₃)	~1.4	~1.4
Fmoc/Z protecting group	7.2-7.8 (aromatic), 4.2-4.5 (CH, CH ₂)	7.3 (aromatic), 5.1 (CH ₂)
NH	Variable	Variable

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Protected Ornithine Derivatives

Carbon Assignment	Fmoc-Orn(Boc)-OH (in CDCl ₃)	Z-Orn(Boc)-OH (in CDCl ₃)
C=O (Carboxyl)	~175	~176
C=O (Boc)	~156	~156
C=O (Fmoc/Z)	~156	~156
α-C	~54	~54
β-C	~30	~30
γ-C	~25	~25
δ-C	~40	~40
Boc (C(CH ₃) ₃)	~80	~80
Boc (C(CH ₃) ₃)	~28	~28
Fmoc/Z protecting group	Aromatic & Aliphatic carbons	Aromatic & Aliphatic carbons

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the NMR characterization of protected amino acids.

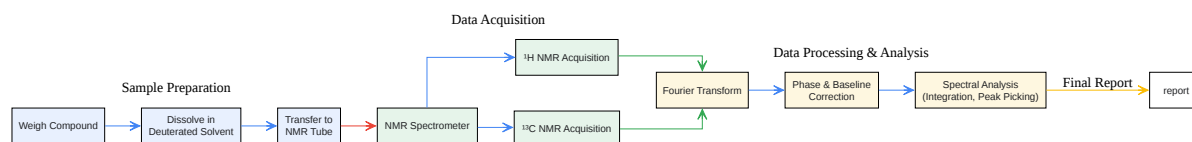
General Experimental Protocol for ^1H and ^{13}C NMR Spectroscopy:

- Sample Preparation:
 - Weigh 5-10 mg of the protected amino acid.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD , $\text{DMSO}-d_6$) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- NMR Spectrometer Setup:
 - The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - The spectrometer should be properly tuned and shimmed for the specific solvent and sample.
- ^1H NMR Acquisition:
 - A standard single-pulse experiment is typically used.
 - Key parameters to set include:
 - Number of scans (e.g., 16 or 32 for sufficient signal-to-noise).
 - Relaxation delay (e.g., 1-2 seconds).
 - Acquisition time (e.g., 2-4 seconds).
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - A longer relaxation delay may be necessary for quaternary carbons.
 - Chemical shifts are referenced to the solvent peak.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.
 - Phase and baseline corrections are applied to the resulting spectrum.
 - Integration of the ^1H NMR signals is performed to determine the relative number of protons.
 - Peak picking is done to identify the chemical shifts of all signals in both ^1H and ^{13}C spectra.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a protected amino acid.



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Caption: General workflow for NMR characterization.

This guide provides a foundational understanding of the NMR characterization of orthogonally protected ornithine derivatives. While specific data for **Boc-Orn(Boc)-OH** remains elusive in the public domain, the comparative data for common alternatives and the standardized experimental protocol offer valuable tools for researchers in the field.

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